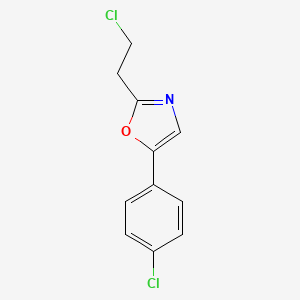

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole

描述

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is a halogen-substituted oxazole derivative characterized by a 4-chlorophenyl group at the C5 position and a 2-chloroethyl substituent at the C2 position of the oxazole ring. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .

属性

CAS 编号 |

70996-76-8 |

|---|---|

分子式 |

C11H9Cl2NO |

分子量 |

242.10 g/mol |

IUPAC 名称 |

2-(2-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H9Cl2NO/c12-6-5-11-14-7-10(15-11)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 |

InChI 键 |

DMLVOYVYIIHALU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCCl)Cl |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- 4-Chlorobenzaldehyde : Commonly used as the aryl source for the 5-position substitution.

- Hippuric acid or substituted hippuric acids : Serve as precursors for oxazolone derivatives, which can be converted into oxazoles.

- 2-Chloroethyl halides or equivalents : For introducing the 2-chloroethyl group.

Method 1: Oxazolone Route via Erlenmeyer Synthesis and Subsequent Alkylation

This method is based on the classical Erlenmeyer synthesis of oxazolones, followed by functional group transformations.

Synthesis of 4-(4-chlorobenzylidene)-2-(phenyl)oxazol-5(4H)-one:

- React hippuric acid (or substituted derivatives) with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride.

- Reflux at approximately 80°C for 4 hours.

- The reaction mixture solidifies and then liquefies, indicating progression.

- Cool and precipitate the product by pouring into crushed ice.

- Filter and recrystallize to purify.

Conversion to 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole:

- The oxazolone intermediate is subjected to reduction and ring closure to form the oxazole ring.

- Alkylation with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) in the presence of a base (e.g., potassium carbonate) introduces the 2-chloroethyl substituent at position 2.

- Reaction conditions typically include reflux in polar aprotic solvents like DMF or DMSO.

- Purification by column chromatography yields the target compound.

- The oxazolone intermediate typically yields 75-85% after recrystallization.

- The alkylation step yields are variable (60-80%) depending on reaction time and temperature.

- Characterization is done by melting point, FTIR, NMR (^1H and ^13C), and mass spectrometry.

Method 2: Direct Cyclization and Chlorination Route (Patent-Based)

A patent (CN104292179A) describes a multi-step synthetic route for related chlorinated oxazole derivatives, which can be adapted for this compound.

Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol:

- Hydrogenation over palladium on carbon catalyst in methanol.

- Room temperature, 8 hours.

Ring Closure to Form Oxazole Derivative:

- React 2-amino-4-methylphenol with potassium ethyl xanthate in pyridine under reflux for 3 hours.

- Acidify and extract to isolate the oxazole intermediate.

-

- Treat the oxazole intermediate with thionyl chloride (SOCl2) under reflux for 22 hours.

- This step introduces chlorine substituents selectively.

Oxidation and Final Functionalization:

- React the chlorinated intermediate with tin anhydride in methylene dichloride at room temperature for 12 hours.

- Extract and purify to obtain the chlorinated oxazole aldehyde derivative.

- The chlorination step can be tuned to introduce the 2-chloroethyl group.

- The 4-chlorophenyl group can be introduced via substitution or by starting with appropriately substituted phenols or aldehydes.

- Each step yields between 70-90%, with overall yields around 40-50% due to multiple steps.

- Purification is typically done by silica gel chromatography.

Comparative Data Table of Preparation Methods

| Step/Parameter | Method 1: Erlenmeyer Oxazolone Route | Method 2: Patent-Based Cyclization & Chlorination Route |

|---|---|---|

| Starting Materials | Hippuric acid, 4-chlorobenzaldehyde | 2-nitro-4-methylphenol, potassium ethyl xanthate |

| Key Reactions | Condensation, cyclization, alkylation | Reduction, cyclization, chlorination, oxidation |

| Reaction Conditions | Reflux in acetic acid/acetic anhydride; reflux in DMF/DMSO for alkylation | Hydrogenation (room temp), reflux in pyridine, SOCl2 reflux |

| Typical Yields | 75-85% (oxazolone), 60-80% (alkylation) | 70-90% per step, ~40-50% overall |

| Purification Methods | Recrystallization, column chromatography | Extraction, silica gel chromatography |

| Advantages | Simpler reagents, fewer steps | Potentially higher regioselectivity, scalable |

| Limitations | Requires multiple purification steps | Longer reaction times, use of toxic reagents (SOCl2) |

Mechanistic Insights and Optimization Notes

- The Erlenmeyer synthesis of oxazolones involves nucleophilic attack of the amide nitrogen on the aldehyde carbonyl, followed by cyclization and dehydration.

- Alkylation at the 2-position of the oxazole ring proceeds via nucleophilic substitution, favoring primary halides like 2-chloroethyl chloride.

- Chlorination with thionyl chloride proceeds via electrophilic substitution, requiring careful control to avoid over-chlorination.

- Use of palladium-catalyzed hydrogenation ensures selective reduction of nitro groups without affecting sensitive oxazole rings.

- Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.

Summary and Recommendations

The preparation of this compound can be effectively achieved through classical oxazolone synthesis followed by alkylation or via a multi-step cyclization and chlorination approach. The choice of method depends on available starting materials, desired scale, and purity requirements.

For laboratory-scale synthesis with moderate complexity, the Erlenmeyer oxazolone route is recommended due to its straightforward conditions and good yields. For industrial or large-scale applications, the patent-based method offers scalability but requires handling of hazardous reagents.

化学反应分析

Types of Reactions

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Structural Analogues with Oxazole Cores

Substituent Variations

- 5-(4-Chlorophenyl)-2-methylimidazole Derivatives Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells.

5-(4-Chlorophenyl)oxazole Derivatives with Neurotrophic Activity

A 5-(4-chlorophenyl)oxazole derivative bearing a 2-methylimidazolyl group () showed potent induction of brain-derived neurotrophic factor (BDNF) in neuroblastoma cells (EC50 = 7.9 µM). The chloroethyl group in the target compound may similarly influence pharmacokinetics but could alter target specificity compared to the methylimidazolyl substituent .

Biofilm Inhibition

A 2-(4-chlorophenyl)oxazole derivative () inhibits Streptococcus mutans biofilm formation by targeting Gtf enzymes. The presence of a pyridinylamino group in this compound highlights how electron-donating substituents can enhance biofilm inhibition, whereas the chloroethyl group in the target compound might prioritize cytotoxicity over antibiofilm activity .

Heterocyclic Analogues: Oxadiazoles and Thiadiazoles

Anticancer Activity

1,3,4-Oxadiazole derivatives with 4-chlorophenyl groups (e.g., compounds 106 and 107 in ) exhibit growth inhibition percentages >95% against cancer cell lines. The oxadiazole ring, compared to oxazole, offers greater metabolic stability, while electron-withdrawing substituents (e.g., nitro groups in ) further enhance activity. The target compound’s chloroethyl group may confer similar electron-withdrawing effects but with distinct steric interactions .

Anti-inflammatory and Analgesic Activity

Oxadiazoles with 4-chlorophenylpropanone side chains () show anti-inflammatory activity (59.5–61.9% inhibition, comparable to indomethacin). The chloroethyl group in the target compound could mimic the electron-withdrawing effects of these substituents but may reduce gastrointestinal toxicity due to altered metabolic pathways .

Anticonvulsant Activity

Thiadiazole and oxadiazole derivatives with 4-chlorophenylamino groups () demonstrate potent anticonvulsant effects. The chloroethyl substituent in the target compound may enhance blood-brain barrier penetration compared to amino groups, though this requires experimental validation .

Physicochemical and Structural Comparisons

Table 1: Key Properties of Selected Analogues

生物活性

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole, also known by its CAS number 70996-76-8, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antileishmanial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloroethyl group and a chlorophenyl moiety attached to an oxazole ring. This unique configuration contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| This compound | 15 | 20 |

| Amoxicillin | 27 | 30 |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Antileishmanial Activity

The antileishmanial activity of compounds containing oxazole rings has also been investigated. A study focusing on derivatives similar to this compound reported IC50 values ranging from 2.9 to 23.0 µM against Leishmania amazonensis promastigotes. Notably, the presence of the oxazole group was crucial for enhancing the antileishmanial efficacy.

| Compound | IC50 (µM) against promastigotes | IC50 (µM) against amastigotes |

|---|---|---|

| 9e | 21.3 | 26 |

| 9a | 27.5 | 30 |

These results indicate that structural modifications can significantly affect the biological activity of oxazole derivatives .

Antiviral Activity

In addition to antibacterial and antileishmanial properties, compounds related to this compound have shown promise in antiviral applications. A recent study highlighted the effectiveness of oxazole derivatives against human cytomegalovirus (HCMV), with some compounds demonstrating binding affinities to viral targets such as DNA polymerase.

Case Studies

- Antibacterial Study : A comprehensive evaluation of various oxazole derivatives revealed that those with chlorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study employed standard methods for determining MIC values and compared them with established antibiotics .

- Antileishmanial Efficacy : In an experimental setup involving Leishmania species, researchers found that specific oxazole derivatives caused significant oxidative stress in parasite membranes, contributing to their lethality .

- Antiviral Mechanism : The antiviral potential was assessed through docking studies, which indicated favorable interactions between synthesized compounds and viral proteins, suggesting a mechanism for inhibiting viral replication .

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole, and how can structural purity be validated?

- Methodological Answer : Copper-catalyzed oxidative cyclization of enamides is a robust approach for synthesizing 2,5-disubstituted oxazoles. For example, demonstrates the synthesis of analogous oxazoles (e.g., 2l, 2m) using Cu(II) catalysts under mild conditions. To validate purity, combine / NMR to confirm substituent positions, IR spectroscopy for functional groups, and HRMS for molecular weight verification. Melting point consistency (e.g., 104–105°C for 2l) further corroborates structural integrity .

Q. How can spectroscopic data resolve ambiguities in the chlorinated substituents of this compound?

- Methodological Answer : NMR chemical shifts for chlorine-substituted carbons (e.g., ~125–140 ppm for aromatic C-Cl) and coupling patterns in NMR (e.g., para-substituted phenyl groups) differentiate positional isomers. IR absorption near 750–800 cm (C-Cl stretch) provides additional confirmation. Cross-reference with analogous compounds in and (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)oxazole) to validate assignments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chloroethyl group in cross-coupling or functionalization reactions?

- Methodological Answer : The 2-chloroethyl group undergoes nucleophilic substitution or elimination due to the electron-withdrawing oxazole ring. highlights Cu(I)-catalyzed carbene insertion into oxazoles, which could be adapted for functionalizing the chloroethyl chain. Computational studies (e.g., DFT) on transition states or intermediates may clarify regioselectivity and reaction pathways .

Q. How do steric and electronic effects influence the stability of this compound under varying pH or thermal conditions?

- Methodological Answer : Oxazole rings are generally stable but susceptible to hydrolysis under strong acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring can track degradation products. ’s isomerization of oxazoles to pyrrolooxazoles suggests that thermal stress may induce ring rearrangement, necessitating controlled storage conditions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., chloroethyl group oxidation). Use metabolic profiling (LC-MS/MS) to identify metabolites and modify the scaffold (e.g., replacing chloroethyl with a bioisostere). ’s structural analogs (e.g., chloromethyl-oxazoles) provide a basis for SAR studies to improve pharmacokinetic properties .

Methodological and Analytical Questions

Q. Which computational methods best predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental UV-Vis spectra (e.g., ’s fluorinated oxazoles) to validate computational models .

Q. How can chromatographic separation optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (MeCN/HO gradient) to isolate intermediates. ’s thiophene-oxazole hybrid (29b) achieved 74% yield via Pd-catalyzed coupling, suggesting similar metal-assisted protocols could enhance efficiency for this compound .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling chlorinated oxazoles like this compound?

- Methodological Answer : Chlorinated compounds often exhibit toxicity ( lists related chemicals as "highly toxic"). Use fume hoods, PPE (nitrile gloves, lab coats), and monitor for airborne exposure via GC-MS. Store in airtight containers under inert gas (N) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。